molecular formula C9H9BrO2 B15394530 2-Bromo-4-methylphenyl acetate

2-Bromo-4-methylphenyl acetate

Cat. No.: B15394530
M. Wt: 229.07 g/mol
InChI Key: AGDXDGGVAVGQLY-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl acetate is an aromatic ester featuring a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, linked to an acetyloxy (-OAc) functional group.

  • Molecular formula: C₉H₉BrO₂ (calculated molecular weight: ~229.07 g/mol).
  • Functional groups: Bromine (electron-withdrawing), methyl (electron-donating), and acetate ester.
  • Applications: Likely serves as an intermediate in organic synthesis, pharmaceuticals, or agrochemicals, akin to compounds like Methyl 2-(4-bromophenyl)acetate ().

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(2-bromo-4-methylphenyl) acetate

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-9(8(10)5-6)12-7(2)11/h3-5H,1-2H3

InChI Key

AGDXDGGVAVGQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents & Positions Functional Groups Key Applications
2-Bromo-4-methylphenyl acetate C₉H₉BrO₂ ~229.07 Br (2), CH₃ (4), OAc (1) Acetate ester Synthetic intermediate
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Br (4), OAc (1) Methyl ester Pharmaceutical reference material
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 296.14 Br (3), OCH₃ (4), NH₂ (2), OAc (1) Ethyl ester, amino Drug synthesis intermediate
2-Bromo-4-methylphenyl (4-chloro-2-methylphenoxy)acetate C₁₆H₁₅BrClO₃ 370.64 Br (2), CH₃ (4), Cl (4'), CH₃ (2') Phenoxyacetate ester Agrochemical precursor
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate C₁₈H₁₇BrO₄ 377.23 Br (3), OCH₃ (4), CH₃ (4'), ketone Oxoethyl ester Specialty chemical synthesis

Reactivity and Physicochemical Properties

  • Electrophilic Substitution : The bromine at the 2-position in this compound directs incoming electrophiles to the 5-position (meta to Br, para to CH₃), contrasting with Methyl 2-(4-bromophenyl)acetate, where bromine at 4-position favors reactivity at 2-/6-positions .
  • Hydrolysis: Acetate esters generally hydrolyze faster than methyl/ethyl esters under basic conditions due to the electron-withdrawing acetyl group. Ethyl 2-amino derivatives () may exhibit slower hydrolysis due to steric hindrance from the amino group.
  • Thermal Stability : Brominated phenyl esters (e.g., ) show moderate stability up to 150°C, but methyl or methoxy substituents () enhance thermal resistance.

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